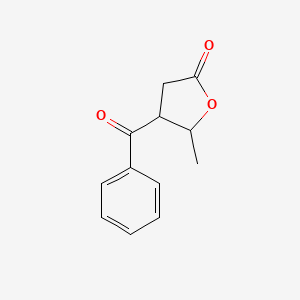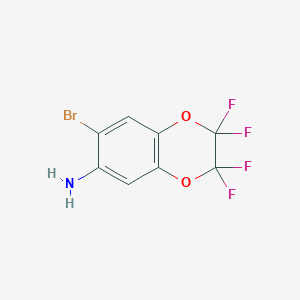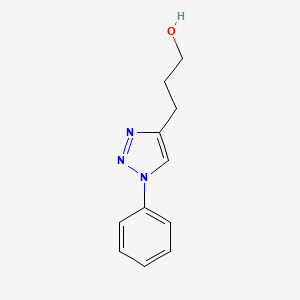
3-(1-Phenyl-1H-1,2,3-triazole-4-yl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenyl-1H-1,2,3-triazole-4-yl)-1-propanol, also known as PPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTP is a triazole-based compound that has been synthesized using different methods.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Catalytic Applications : Studies have shown that compounds derived from 1,2,3-triazole, similar to 3-(1-Phenyl-1H-1,2,3-triazole-4-yl)-1-propanol, are used in catalysis. For instance, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, highlighting the versatility of 1,2,3-triazole derivatives in catalytic processes (Saleem et al., 2013; Saleem et al., 2014).
Synthesis of Luminescent Complexes : The synthesis and characterization of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands demonstrate the potential of 1,2,3-triazole derivatives in developing luminescent materials, which can be applied in optical devices and sensors (Uppal et al., 2011).
Fluorescent Biomarkers
- Development of Fluorescent Biomarkers : Triazoanilines, synthesized from cardanol and glycerol, including derivatives similar to this compound, have been evaluated as fluorescent markers with potential applications in biodiesel quality control. These compounds demonstrate low acute toxicity to various biological models, suggesting their safe use as fluorescent markers for environmental monitoring and biodiesel quality assessment (Pelizaro et al., 2019).
Pharmaceutical Intermediates
Antifungal and Antimicrobial Agents : New compounds with 1,2,4-triazole moieties have been synthesized and characterized for their potential antifungal and antimicrobial properties. These studies contribute to the development of new pharmaceuticals targeting resistant microbial strains (Volkova et al., 2020; Pervaram et al., 2017).
Cancer Research : Certain 1,2,4-triazole derivatives have shown activity against cancer cell migration and growth, indicating their potential in cancer treatment strategies. This includes the inhibition of melanoma, breast, and pancreatic cancer spheroids, highlighting the role of 1,2,4-triazole derivatives in oncological research (Šermukšnytė et al., 2022).
Propriétés
IUPAC Name |
3-(1-phenyltriazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-4-5-10-9-14(13-12-10)11-6-2-1-3-7-11/h1-3,6-7,9,15H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSAEXJEKWGWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


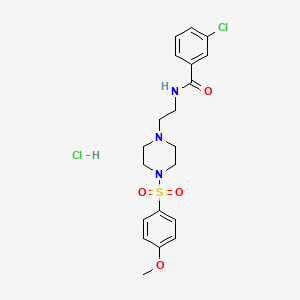
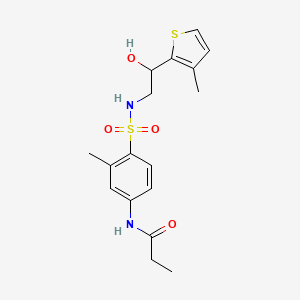
![1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2662945.png)
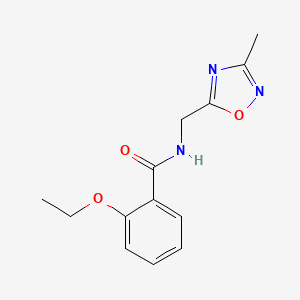

![Ethyl 4-((4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2662950.png)
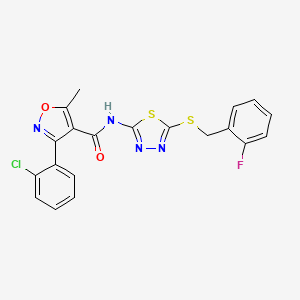

![N-[4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B2662956.png)
